7beta-Hydroxylathyrol
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Overview
Description
7-beta-Hydroxylathyrol is a natural diterpenoid compound derived from the seeds of Euphorbia lathyris L. It is known for its unique chemical structure and significant biological activities. The compound has garnered attention in various fields of scientific research due to its potential therapeutic properties and its role in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-beta-Hydroxylathyrol involves the regioselective hydroxylation of lathyrane diterpenoids. This process is catalyzed by microorganisms such as Mortierella ramanniana, Mucor circinelloides, and Nocardia iowensis . The reaction conditions typically include maintaining the culture of these microorganisms under optimal growth conditions to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of 7-beta-Hydroxylathyrol is primarily based on the extraction from the seeds of Euphorbia lathyris L. The seeds are processed to isolate the compound, which is then purified using various chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 7-beta-Hydroxylathyrol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the diterpenoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 7-beta-Hydroxylathyrol .
Scientific Research Applications
7-beta-Hydroxylathyrol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and transformation of diterpenoids.
Mechanism of Action
The mechanism of action of 7-beta-Hydroxylathyrol involves its interaction with various molecular targets and pathways. The compound is known to inhibit protein synthesis in microorganisms, leading to its antimicrobial effects . Additionally, its cytotoxic properties are attributed to its ability to induce apoptosis in cancer cells by modulating specific signaling pathways .
Comparison with Similar Compounds
- Lathyrol (CAS#34420-19-4)
- Euphorbia factor L3 (CAS#218916-52-0)
- Euphorbia factor L8 (CAS#218916-53-1)
- Euphorbia factor L9 (CAS#129393-28-8)
- Euphorbia factor L2 (CAS#218916-51-9)
- 17-Hydroxyisolathyrol (CAS#93551-00-9)
- Euphorbia factor L22 (CAS#1613700-09-6)
- Euphorbia factor L7a (CAS#93550-94-8)
- Euphorbia factor L7b (CAS#93550-95-9)
- Euphorbia factor L24 (CAS#1613700-13-2)
- Jolkinol A (CAS#62820-11-5)
- Epoxylathyrol (CAS#28649-60-7)
- Euphorbia factor L25 (CAS#303174-98-3)
- Euphorbia factor L1 (CAS#76376-43-7)
- Deoxy euphorbia factor L1 (CAS#247099-01-0)
Comparison: 7-beta-Hydroxylathyrol is unique among these compounds due to its specific hydroxylation pattern, which imparts distinct biological activities. While many of these compounds share similar structural features, the presence of the hydroxyl group at the beta position in 7-beta-Hydroxylathyrol enhances its reactivity and biological efficacy .
Properties
IUPAC Name |
(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZRSWQWPPKAI-GNQYTXSHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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